molecular formula C16H15F2N3O3S2 B2838805 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide CAS No. 1396885-82-7

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide

Cat. No.: B2838805
CAS No.: 1396885-82-7
M. Wt: 399.43
InChI Key: YIZYDJBANAVXMR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropylsulfonyl group, a tetrahydrothiazolo ring, a pyridin ring, and a difluorobenzamide group . These groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups will influence the compound’s physical and chemical properties, and its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic ring might make the compound relatively polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Novel Synthetic Methods : Research has highlighted innovative synthetic approaches for creating compounds with similar structural motifs, focusing on efficiency and versatility. For instance, the synthesis of various heterocyclic compounds demonstrates the utility of these methods in accessing a wide range of biologically active molecules (El-Sayed, 2006; Hashimoto et al., 2007).

  • Chemical Reactivity and Modifications : Studies on compounds containing similar sulfonamide and heterocyclic frameworks have focused on exploring their chemical reactivity, leading to the development of molecules with enhanced properties or new functionalities. This includes modifications to improve biological activity or physicochemical properties (Wang et al., 2015; Schneller & Bartholomew, 1978).

Biological and Medicinal Applications

  • Anticancer and Antimicrobial Potential : The exploration of related compounds in the realm of medicinal chemistry has yielded promising results, particularly in anticancer and antimicrobial applications. Compounds exhibiting significant antiproliferative and antimicrobial activities serve as potential leads for the development of new therapeutic agents (Elgemeie et al., 2017; Xu et al., 2017).

  • Targeted Drug Design : The design and synthesis of molecules targeting specific biological pathways, such as PI3K/mTOR inhibitors for cancer therapy, highlight the potential of utilizing complex heterocyclic systems for the development of targeted therapeutics (Li et al., 2014; Fahim & Ismael, 2021).

Material Science and Catalysis

  • Advanced Materials Development : The synthesis of novel materials with potential applications in various industries, including pharmaceuticals, agrochemicals, and electronics, is a key area of research. The incorporation of sulfonamide groups and heterocyclic structures into materials offers unique properties and functionalities (Haginoya et al., 2004; Haskins & Knight, 2002).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may have potential as an anti-tubercular agent

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions

Biochemical Pathways

Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis, but this is purely speculative at this point

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed have anti-tubercular activity , it may inhibit the growth of Mycobacterium tuberculosis or kill the bacteria outright.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could potentially be affected by the intracellular environment of Mycobacterium tuberculosis if it does indeed have anti-tubercular activity

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S2/c17-10-2-1-3-11(18)14(10)15(22)20-16-19-12-6-7-21(8-13(12)25-16)26(23,24)9-4-5-9/h1-3,9H,4-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYDJBANAVXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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